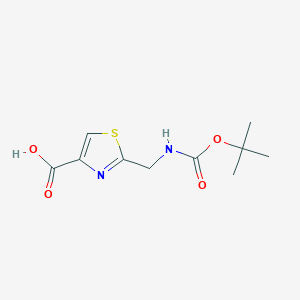

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid

Descripción general

Descripción

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and a carboxylic acid group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-amino-4-methylthiazole.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine to form the BOC-protected intermediate.

Carboxylation: The BOC-protected intermediate is then carboxylated using carbon dioxide in the presence of a strong base like sodium hydride to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.

Coupling: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group for coupling reactions.

Major Products Formed

Amides: Formed by coupling the carboxylic acid group with amines.

Free Amines: Obtained by deprotecting the BOC group.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is extensively used as an intermediate in the synthesis of pharmaceuticals. It plays a critical role in developing drugs that target specific biological pathways, enhancing both efficacy and specificity. For example, it has been involved in synthesizing compounds that exhibit anti-inflammatory and antimicrobial properties, thereby contributing to therapeutic advancements in treating various diseases .

Case Study: Antimicrobial Agents

Recent studies have demonstrated that derivatives of 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid exhibit significant antimicrobial activity. Researchers synthesized a series of thiazole derivatives, which were tested against various bacterial strains, showing promising results that could lead to new antibiotic therapies .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to modulate specific enzymes provides insights into metabolic pathways and potential therapeutic targets for diseases such as cancer and diabetes .

Case Study: Protein Interaction Analysis

A notable application involved using this compound to investigate the interaction between specific enzymes and substrates. By employing techniques such as surface plasmon resonance (SPR), researchers were able to elucidate the binding affinities and kinetics, paving the way for developing enzyme inhibitors that could serve as therapeutic agents .

Agrochemical Formulations

Development of Pesticides and Herbicides

The compound contributes significantly to agrochemical formulations. It aids in creating more effective pesticides and herbicides that are safer for the environment. The incorporation of this compound into agrochemicals enhances their efficacy while reducing toxicity to non-target organisms .

Case Study: Eco-Friendly Herbicides

Research has shown that formulations containing derivatives of this compound can effectively control weed growth while minimizing environmental impact. Field trials indicated a marked reduction in herbicide resistance among target plant species, showcasing its potential for sustainable agriculture .

Material Science

Synthesis of Novel Materials

In material science, this compound is applied in synthesizing novel materials with unique properties, such as polymers and coatings. These materials exhibit enhanced durability and performance characteristics, making them suitable for various industrial applications .

Case Study: Polymer Development

One study focused on using this compound as a monomer in polymer synthesis. The resulting polymers demonstrated superior mechanical properties compared to traditional materials, indicating potential applications in high-performance coatings and composite materials .

Summary Table of Applications

| Field | Application | Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis | Enhanced drug efficacy and specificity |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Agrochemical | Development of pesticides/herbicides | Increased efficacy with reduced environmental impact |

| Material Science | Synthesis of polymers and coatings | Improved durability and performance |

Mecanismo De Acción

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is primarily related to its role as an intermediate in chemical synthesis. The BOC group protects the amino functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid

- 2-(((tert-Butoxycarbonyl)amino)propyl)thiazole-4-carboxylic acid

Uniqueness

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other similar compounds. The presence of the BOC-protected amino group and the carboxylic acid group makes it a versatile intermediate for various synthetic applications.

Actividad Biológica

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid (CAS No. 71904-80-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and antiviral properties, along with relevant research findings.

- Molecular Formula : C10H14N2O4S

- Molecular Weight : 258.29 g/mol

- Physical State : Solid (white to light yellow powder)

- Melting Point : 261 °C (decomposition)

Antibacterial Properties

Research has indicated that compounds containing thiazole rings often exhibit significant antibacterial activity. A study on related thiazole derivatives demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.

| Compound | Activity | Target |

|---|---|---|

| This compound | Antibacterial | DNA gyrase, Topoisomerase IV |

In a comparative analysis, derivatives of thiazoles showed lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole structure can enhance antibacterial potency .

Antiviral Properties

The antiviral potential of this compound has also been explored. Compounds with similar structures have been reported to inhibit viral replication by targeting specific viral enzymes. For instance, β-amino acid derivatives have shown promise in inhibiting neuraminidase, an enzyme critical for the replication of influenza viruses.

| Compound | Activity | Target |

|---|---|---|

| This compound | Antiviral | Neuraminidase |

A study highlighted that certain thiazole derivatives exhibited significant antiviral activities against tobacco mosaic virus (TMV), outperforming traditional antiviral agents in terms of efficacy .

Case Studies

-

Antibacterial Efficacy :

- In vitro studies demonstrated that this compound had an MIC of 32 µg/mL against S. aureus, indicating potential as a therapeutic agent against resistant bacterial strains.

- Antiviral Activity :

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The thiazole ring is known for its role in facilitating molecular interactions due to its electron-rich nature, which enhances binding affinity to active sites on enzymes and receptors.

Propiedades

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)11-4-7-12-6(5-17-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTDDQLCSYDRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436705 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71904-80-8 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.